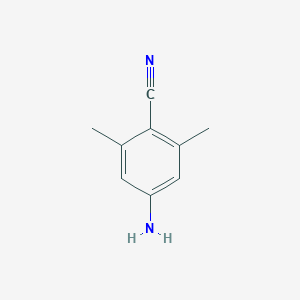

3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

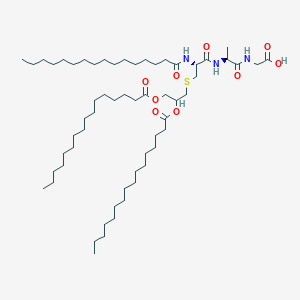

Synthesis Analysis "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" is synthesized through various chemical processes, including annulations and multicomponent domino reactions. One notable method involves the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles, highlighting the transformation of three-membered rings with α-carbonyl and hydrazines into structurally diverse pyrazole derivatives (Xue et al., 2016). Additionally, synthesis under microwave irradiation has been reported, where compounds like 4-methylbenzaldehyde and cyclododecanone react with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethylene glycol, further confirmed through X-ray crystallography (Shu-jiang, 2013).

Molecular Structure Analysis The molecular structure of synthesized pyrazole derivatives, including "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine," has been extensively analyzed through X-ray crystallography. These analyses reveal the coplanar and three-dimensional orientations of the pyrazole derivatives, providing insights into their structural characteristics and potential reactivity patterns.

Chemical Reactions and Properties "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" and its derivatives participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. For example, the domino reactions of arylglyoxals with pyrazol-5-amines have been established, providing selective access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles (Jiang et al., 2014). These reactions demonstrate the versatility and reactivity of the pyrazole ring system in forming various heterocyclic compounds.

Physical Properties Analysis The physical properties of "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" derivatives are influenced by their molecular structures. X-ray crystallography studies reveal information about crystal systems, space groups, and molecular packing, which are critical for understanding the compound's solid-state behavior, solubility, and potential applications in material science.

Chemical Properties Analysis The chemical properties of "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" are characterized by its reactivity towards different chemical reagents and conditions. Its participation in cycloaddition reactions, ability to form various functionalized derivatives, and the influence of substituents on its reactivity profile are of particular interest. The compound's reactivity is essential for exploring its utility in synthetic organic chemistry and potential applications in designing novel compounds with desired biological activities.

- (Xue et al., 2016)

- (Shu-jiang, 2013)

- (Jiang et al., 2014)

Applications De Recherche Scientifique

Organic Synthesis: 3,4,5-1H-trinitropyrazole and its N-methyl derivative have demonstrated high reactivity with various compounds, indicating potential uses in organic synthesis (Dalinger et al., 2013).

High-Energy Density Materials: Substituted 3,4,5-trinitro-1H-pyrazoles, a class to which 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine belongs, show promise as high-energy density materials. Their performance in terms of energy of explosion, density, and detonation is comparable to well-known compounds like RDX and HMX (Ravi et al., 2010).

Drug Discovery: An efficient one-pot method for synthesizing diverse 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, including derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, offers potential for drug discovery and large-scale production (Yu et al., 2013).

Antimicrobial Agents: Novel derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine have shown potent antibacterial and antifungal activities against a variety of bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Raju et al., 2010).

Palladium-Catalyzed Arylations: The reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3 position, like 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, in palladium-catalyzed direct C4-arylation has been studied. This process achieves regioselective C4-arylated pyrazoles without decomposition or formation of amination products (Sidhom et al., 2018).

Acetylcholinesterase Inhibition: Novel tacrine analogs, which could include derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, have shown promising acetylcholinesterase inhibitory activities. This suggests their potential in treating diseases like Alzheimer's (Mahdavi et al., 2017).

Safety And Hazards

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-cyclopropyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWPIRLFHZSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370673 | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

CAS RN |

118430-74-3 | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)